N-alpha-t-Butyloxycarbonyl-N-beta-methyl-N-beta-methoxy-L-aspargine alpha-t-butyl ester
Description
N-alpha-t-Butyloxycarbonyl-N-beta-methyl-N-beta-methoxy-L-asparagine alpha-t-butyl ester is a highly specialized amino acid derivative designed for applications in peptide synthesis and medicinal chemistry. The compound features a tert-butyloxycarbonyl (BOC) group protecting the alpha-amino group, a tert-butyl ester at the alpha-carboxylic acid, and dual modifications (methyl and methoxy groups) on the beta-amide nitrogen of the asparagine residue. These structural attributes confer acid-labile protection for the amino group, steric hindrance at the ester, and altered solubility/reactivity at the beta position. Such modifications are critical for controlled deprotection and coupling in solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
tert-butyl (2S)-4-[methoxy(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(19)10(9-11(18)17(7)21-8)16-13(20)23-15(4,5)6/h10H,9H2,1-8H3,(H,16,20)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFMHBQALWDJNI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-t-Butyloxycarbonyl-N-beta-methyl-N-beta-methoxy-L-aspargine alpha-t-butyl ester typically involves the protection of the amino and carboxyl groups of asparagine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The carboxyl group is then esterified using tert-butyl alcohol in the presence of a strong acid catalyst. The methyl and methoxy groups are introduced through methylation reactions using methyl iodide and sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-alpha-t-Butyloxycarbonyl-N-beta-methyl-N-beta-methoxy-L-aspargine alpha-t-butyl ester undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and tert-butyl ester groups under acidic conditions.
Substitution Reactions: Replacement of the methoxy group with other functional groups using nucleophilic substitution.
Hydrolysis: Cleavage of ester bonds under acidic or basic conditions to yield the free acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane for Boc removal; hydrochloric acid in organic solvents for ester cleavage.
Substitution: Sodium hydride and alkyl halides for nucleophilic substitution.
Hydrolysis: Aqueous solutions of strong acids or bases.
Major Products
Deprotection: Free asparagine derivatives.
Substitution: Various substituted asparagine derivatives.
Hydrolysis: Free asparagine and tert-butyl alcohol.
Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
Overview :
Solid-phase peptide synthesis is a widely used method for synthesizing peptides. The Boc protecting group is favored due to its stability and ease of removal under acidic conditions.
Key Applications :
- Protection of Amino Acids : The Boc group protects the alpha amino group during peptide synthesis, preventing premature reactions that could lead to oligomerization or side reactions. This protection is crucial for maintaining the integrity of the peptide chain during synthesis .
- Compatibility with Various Coupling Reagents : The Boc-protected asparagine can be effectively coupled with various amino acids using coupling reagents like HCTU or DEPBT, which help prevent side reactions such as aspartimide formation .
- Improvement of Solubility : The use of Boc-protected asparagine enhances the solubility characteristics of peptides, facilitating their purification and characterization post-synthesis .
Glycosylation Processes
Overview :
Glycosylation is a critical modification that affects protein function, stability, and recognition. The incorporation of sugar moieties into peptides can enhance their biological activity.
Key Applications :
- Synthesis of Glycopeptides : The Boc-protected asparagine derivative serves as a building block for synthesizing glycopeptides. These glycopeptides can be designed to mimic natural glycoproteins, which are essential for various biological processes .
- Enhancing Binding Affinity : Modifications using glycosylated asparagine can improve binding interactions with receptors, such as DC-SIGN in dendritic cells, which is relevant in immunological studies .
- Studying Protein Aggregation : Research has shown that glycosylated peptides exhibit different aggregation properties compared to their non-glycosylated counterparts. This has implications in understanding diseases related to protein misfolding and aggregation .
Therapeutic Applications
Overview :
The unique properties of Boc-protected asparagine derivatives make them valuable in drug development and therapeutic applications.
Key Applications :
- Designing Therapeutic Peptides : The ability to modify the peptide backbone with various functional groups allows for the design of peptides with enhanced therapeutic properties, such as increased stability and bioavailability.
- Targeted Drug Delivery Systems : Peptides modified with sugar moieties can be utilized in targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents in treating diseases such as cancer and autoimmune disorders .
- Vaccine Development : Glycopeptides derived from Boc-protected asparagine are being explored for their potential use in vaccine formulations, where they can elicit specific immune responses due to their structural similarities to pathogen-associated glycoproteins .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its role as a protected amino acid derivative. The protective groups prevent unwanted side reactions during peptide synthesis, ensuring the correct sequence and structure of the synthesized peptide. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection.
Comparison with Similar Compounds
Table 1: Comparison of Protecting Groups
Ester Group Characteristics
The alpha-t-butyl ester in the target compound contrasts with other esters in stability and deprotection:
- Methoxycarbonyl L-phenylalanine tert-butyl ester : Features a tert-butyl ester similar to the target compound, providing enhanced steric protection against nucleophilic attack. Both compounds exhibit higher thermal stability compared to methyl esters .
- BOC-Tyr-OMe : Uses a methyl ester, which is less bulky and more prone to hydrolysis under basic conditions than tert-butyl esters .
Table 2: Ester Group Properties
Beta-Substituent Modifications
The N-beta-methyl-N-beta-methoxy groups in the target compound are unique compared to related asparagine derivatives:
- N-(benzyloxycarbonyl)-L-aspartic acid beta-tert-butyl ester : The beta-carboxylic acid is protected as a tert-butyl ester, whereas the target compound replaces the carboxylic acid with a modified amide. This difference alters solubility (increased lipophilicity) and reactivity in amide-bond-forming reactions .
- Glycine N-carboxyanhydride : Lacks side-chain modifications entirely, highlighting how the target’s beta-substituents hinder racemization during peptide elongation .
Biological Activity
N-alpha-t-Butyloxycarbonyl-N-beta-methyl-N-beta-methoxy-L-aspargine alpha-t-butyl ester, often abbreviated as Boc-Asn(Me,OMe)-OtBu, is a synthetic derivative of the amino acid asparagine. It plays a significant role in peptide synthesis due to its protective groups that facilitate the selective formation of peptide bonds while preventing unwanted side reactions. This article examines its biological activity, synthesis methods, and applications in research.
Chemical Structure and Properties
- Molecular Formula : C15H28N2O6
- Molecular Weight : 332.39262 g/mol
- CAS Number : 7536-55-2
Physical Properties
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 481.7 ± 40.0 °C at 760 mmHg |
| Melting Point | 170-175 °C |
The compound features a tert-butyloxycarbonyl (Boc) group, which is crucial for protecting the amino group during synthesis, and both methyl and methoxy substituents that enhance steric hindrance and electronic properties.
The biological activity of this compound can be attributed to its role in peptide synthesis and potential therapeutic applications. The protective groups allow for the selective reaction of functional groups, which is essential in creating biologically active peptides.
Applications in Research
- Peptide Synthesis : The compound is primarily used as a building block in the stepwise synthesis of peptides. Its protective groups allow for controlled reactions that yield high-purity products.
- Drug Development : Derivatives of this compound are being investigated for their potential therapeutic applications, particularly in cancer treatment and enzyme inhibition studies.
- Biochemical Studies : It serves as a substrate in enzyme-substrate interaction studies, aiding in understanding protein folding and function.
Antitumor Activity
Research has highlighted the potential antitumor effects of compounds derived from this compound. For instance, studies involving derivatives have shown significant reductions in cell viability in aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) when treated with these compounds at specific concentrations .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-alpha-t-Butyloxycarbonyl-L-asparagine | Lacks methyl and methoxy groups | Less steric hindrance |
| N-alpha-t-Butyloxycarbonyl-N-methyl-L-asparagine | Lacks methoxy group | Different electronic properties |
The presence of both methyl and methoxy groups in this compound provides unique steric and electronic characteristics that enhance its utility in synthesis compared to its analogs.
General Synthetic Route
- Protection of Amino Group : The amino group of asparagine is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
- Esterification : The carboxyl group is esterified with tert-butyl alcohol using a strong acid catalyst.
- Methylation : Methyl and methoxy groups are introduced via methylation reactions utilizing methyl iodide and sodium hydride.
Industrial Production
In industrial settings, the synthesis follows similar routes but is scaled up using automated systems for efficiency and consistency. Precise control over reaction conditions ensures high yields and purity levels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
